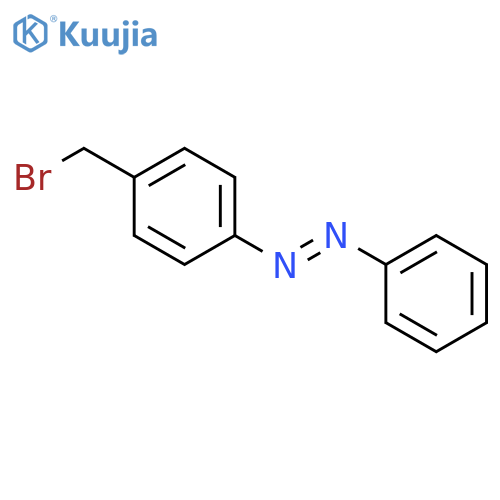Cas no 57340-21-3 (4-(Bromomethyl)azobenzene)

4-(Bromomethyl)azobenzene structure
商品名:4-(Bromomethyl)azobenzene
4-(Bromomethyl)azobenzene 化学的及び物理的性質
名前と識別子
-
- Diazene,1-[4-(bromomethyl)phenyl]-2-phenyl-
- [4-(bromomethyl)phenyl]-phenyldiazene
- 4-(bromomethyl)azobenzene
- (E)-1-[4-(bromomethyl)phenyl]-2-phenyldiazene
- 4-(bromomethyl) azobenzene
- SY237645
- 10.14272/DFGWIAOSYURBRH-FOCLMDBBSA-N.1
- doi:10.14272/DFGWIAOSYURBRH-FOCLMDBBSA-N.1
- EINECS 260-684-3
- DTXSID101269844
- AC6386
- 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene
- AKOS040824674
- A923150
- 57340-21-3
- NS00054015
- MFCD18974165
- DFGWIAOSYURBRH-UHFFFAOYSA-N
- DB-315864
- 4-(Bromomethyl)azobenzene
-
- MDL: MFCD18974165
- インチ: 1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2/b16-15+
- InChIKey: DFGWIAOSYURBRH-FOCLMDBBSA-N
- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 274.01063
- どういたいしつりょう: 274.011
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 24.7
じっけんとくせい
- 密度みつど: 1.33
- ふってん: 378.5°Cat760mmHg
- フラッシュポイント: 182.7°C
- 屈折率: 1.602
- PSA: 24.72
4-(Bromomethyl)azobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-250mg |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 250mg |
¥1809.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-5g |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 5g |
¥6759.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-1g |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 1g |
¥2779.0 | 2023-09-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237645-1g |
4-(Bromomethyl)azobenzene |
57340-21-3 | ≥95% | 1g |
¥1850.00 | 2024-07-09 | |
| abcr | AB533406-250 mg |
4-(Bromomethyl)azobenzene, 95%; . |
57340-21-3 | 95% | 250MG |
€294.50 | 2023-03-30 | |
| abcr | AB533406-250mg |
4-(Bromomethyl)azobenzene, 95%; . |
57340-21-3 | 95% | 250mg |
€230.50 | 2025-02-13 | |
| 1PlusChem | 1P00EKL1-10g |
4-(bromomethyl)azobenzene |
57340-21-3 | ≥95% | 10g |
$1046.00 | 2023-12-16 | |
| eNovation Chemicals LLC | D685679-5g |
4-(Bromomethyl)azobenzene |
57340-21-3 | 95% | 5g |
$605 | 2025-02-24 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237645-25g |
4-(Bromomethyl)azobenzene |
57340-21-3 | ≥95% | 25g |
¥14500.00 | 2024-07-09 | |
| A2B Chem LLC | AG79061-10g |
4-(Bromomethyl)azobenzene |
57340-21-3 | ≥95% | 10g |
$1560.00 | 2024-04-19 |
4-(Bromomethyl)azobenzene 関連文献
-
Manuel Kaiser,Sebastian P. Leitner,Christa Hirtenlehner,Manuela List,Alexander Gerisch,Uwe Monkowius Dalton Trans. 2013 42 14749
-
Ting Zhang,Chun-Hua Zhang J. Mater. Chem. B 2019 7 7736
-
Anirban Mondal,Paco Visser,Anna M. Doze,Jeffrey Buter,Ben L. Feringa Chem. Commun. 2021 57 7529
57340-21-3 (4-(Bromomethyl)azobenzene) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:57340-21-3)4-(Bromomethyl)azobenzene

清らかである:99%/99%/99%/99%
はかる:1g/5g/10g/25g
価格 ($):232.0/564.0/940.0/1818.0